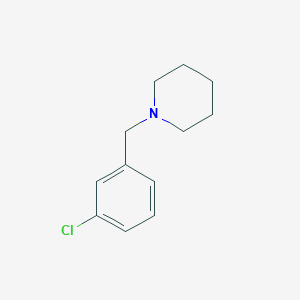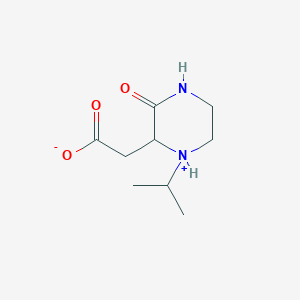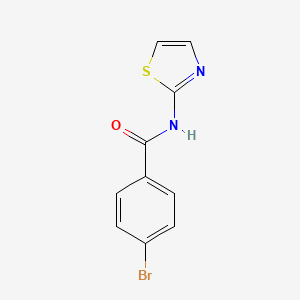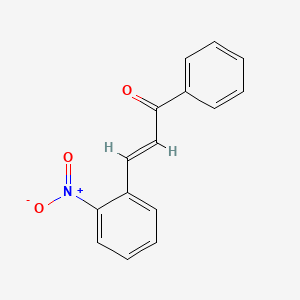![molecular formula C13H21N5O3 B7765042 1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7765042.png)
1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with the molecular formula C13H21N5O3 This compound is characterized by the presence of a piperazine moiety linked to a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Diazinane trione derivatives: Compounds with similar diazinane trione structures may have comparable chemical properties and reactivity.
Uniqueness
1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of piperazine and diazinane trione moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dimethyl-5-[(2-piperazin-1-ylethylamino)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-16-11(19)10(12(20)17(2)13(16)21)9-15-5-8-18-6-3-14-4-7-18/h9,14-15H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHJPSQGYBRHGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNCCN2CCNCC2)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNCCN2CCNCC2)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2E)-2-(2-bromobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B7764964.png)
![3-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B7764972.png)
![2-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B7764981.png)
![ethyl 7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7764983.png)
![9-(3-fluorophenyl)-6,6-dimethyl-1,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B7764992.png)
![(5Z)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7764996.png)



![1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol](/img/structure/B7765044.png)


![N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7765053.png)
![4-[(E)-(benzenesulfonylhydrazinylidene)methyl]benzoic acid](/img/structure/B7765063.png)
